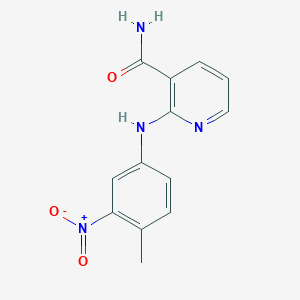![molecular formula C11H7Cl3N2S B215368 2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215368.png)
2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with an amine group and a 2,4,5-trichlorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine typically involves the reaction of 2,4,5-trichlorothiophenol with 3-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)thio]-3-pyridinamine
- 2-[(2,5-Dichlorophenyl)thio]-3-pyridinamine
- 2-[(2,4,5-Trichlorophenyl)thio]-4-pyridinamine
Uniqueness
2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H7Cl3N2S |
|---|---|
Molecular Weight |
305.6 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenyl)sulfanylpyridin-3-amine |
InChI |
InChI=1S/C11H7Cl3N2S/c12-6-4-8(14)10(5-7(6)13)17-11-9(15)2-1-3-16-11/h1-5H,15H2 |
InChI Key |
YAOQBIXSQAUGGK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=CC(=C(C=C2Cl)Cl)Cl)N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC(=C(C=C2Cl)Cl)Cl)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215285.png)
![4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215288.png)
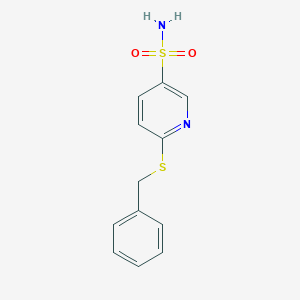
![N-methyl-4-[4-(3-methylphenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215294.png)
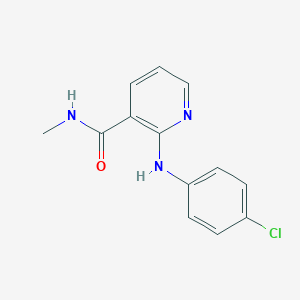
![3-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine](/img/structure/B215300.png)
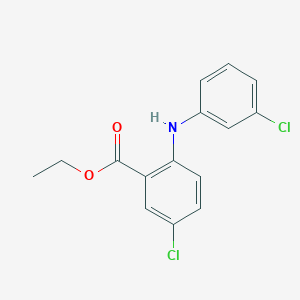
![2-ethyl-1-[3-(trifluoromethyl)phenyl]-4(1H)-quinazolinone](/img/structure/B215302.png)
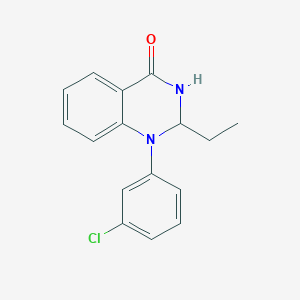
![5-Methoxy-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B215306.png)
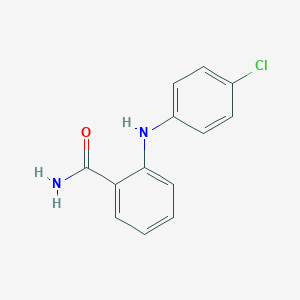
![5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid](/img/structure/B215310.png)
![Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate](/img/structure/B215312.png)
